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  • Product: 5-Iodo-1,2-benzothiazole
  • CAS: 1174534-50-9

Core Science & Biosynthesis

Foundational

The Ascendancy of 5-Substituted Benzisothiazoles in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Benzisothiazole Scaffold - A Privileged Structure in Drug Discovery The benzisothiazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstratin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzisothiazole Scaffold - A Privileged Structure in Drug Discovery

The benzisothiazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its unique electronic properties and rigid, planar structure provide an ideal framework for the design of potent and selective therapeutic agents. Among the various substitution patterns, modifications at the 5-position of the benzisothiazole ring have proven particularly fruitful, leading to the development of blockbuster drugs and a plethora of promising clinical candidates. This technical guide provides an in-depth exploration of the medicinal chemistry applications of 5-substituted benzisothiazoles, with a focus on their roles in treating psychosis, cancer, and inflammation. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that underpin the therapeutic utility of this versatile chemical entity.

Chapter 1: The Antipsychotic Revolution: 5-Substituted Benzisothiazoles in Neuroleptic Design

The advent of atypical antipsychotics revolutionized the treatment of schizophrenia and other psychotic disorders, offering improved efficacy against negative symptoms and a more favorable side-effect profile compared to their predecessors.[1] A cornerstone of this advancement has been the incorporation of the 5-substituted benzisothiazole moiety, most notably in the structures of Ziprasidone, Perospirone, and Lurasidone.

Mechanism of Action: A Symphony of Receptor Modulation

The therapeutic efficacy of these agents stems from their unique receptor binding profiles, characterized by a combination of potent dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3] This dual antagonism is believed to be crucial for their atypical antipsychotic effects, with D2 receptor blockade in the mesolimbic pathway alleviating positive symptoms and 5-HT2A antagonism in the mesocortical pathway potentially improving negative and cognitive symptoms.[2]

Furthermore, many of these compounds exhibit significant affinity for other receptors, which fine-tunes their therapeutic and side-effect profiles. For instance, partial agonism at the 5-HT1A receptor, as seen with Lurasidone and Perospirone, may contribute to their anxiolytic and antidepressant properties.[3][4]

Antipsychotic_Mechanism cluster_drug 5-Substituted Benzisothiazole Antipsychotic cluster_receptors Receptor Targets cluster_effects Therapeutic Outcomes Drug e.g., Ziprasidone, Lurasidone, Perospirone D2 Dopamine D2 Receptor Drug->D2 Antagonist 5HT2A Serotonin 5-HT2A Receptor Drug->5HT2A Antagonist 5HT1A Serotonin 5-HT1A Receptor Drug->5HT1A Partial Agonist Positive Reduction of Positive Symptoms (Hallucinations, Delusions) D2->Positive Mesolimbic Pathway Negative Improvement of Negative Symptoms (Alogia, Avolition) 5HT2A->Negative Mesocortical Pathway Mood Anxiolytic & Antidepressant Effects 5HT1A->Mood

Figure 1: Simplified signaling pathway of 5-substituted benzisothiazole antipsychotics.

Structure-Activity Relationship (SAR): The Significance of the 5-Position

Systematic exploration of substitutions on the benzisothiazole ring has revealed the critical role of the 5-position in modulating receptor affinity and overall pharmacological activity.

5-SubstituentImpact on D2 AffinityImpact on 5-HT2A AffinityNotes
-Cl (Chloro) Generally maintained or slightly increasedMaintainedPresent in Ziprasidone, contributes to a balanced D2/5-HT2A profile.
-H (Unsubstituted) PotentPotentLurasidone features an unsubstituted benzisothiazole, with other structural modifications conferring its unique profile.
-OCH3 (Methoxy) VariableGenerally maintainedCan influence metabolic stability and blood-brain barrier penetration.
-NO2 (Nitro) Often reducedVariableElectron-withdrawing nature can significantly alter electronic properties.

This table is a synthesis of information from multiple sources and represents general trends.

The SAR studies suggest that while a variety of substituents can be tolerated at the 5-position, the optimal choice depends on achieving a delicate balance between D2 and 5-HT2A receptor affinities, as well as fine-tuning interactions with other receptors to mitigate side effects.[5]

Key Clinical Candidates and Approved Drugs
Drug5-SubstituentKey Receptor Affinities (Ki, nM)
Ziprasidone -ClD2: 0.28-1.68, 5-HT2A: 0.4, 5-HT1A: 3.4
Lurasidone -HD2: 1.0-1.68, 5-HT2A: 0.5-2.03, 5-HT7: 0.5, 5-HT1A: 6.4-6.75
Perospirone -HD2: 1.4, 5-HT2A: 0.6, 5-HT1A: 2.9

Data compiled from multiple sources and may vary depending on the assay conditions.[3][6]

Chapter 2: Targeting Malignancy: 5-Substituted Benzisothiazoles in Oncology

The benzisothiazole scaffold has also demonstrated significant potential in the development of novel anticancer agents.[7] Derivatives with substitutions at the 5-position have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

Mechanisms of Anticancer Activity

The anticancer properties of 5-substituted benzisothiazoles are often attributed to their ability to:

  • Inhibit Protein Tyrosine Kinases (PTKs): Many benzothiazole derivatives act as competitive inhibitors at the ATP-binding site of PTKs, which are crucial for cancer cell signaling and proliferation.[8]

  • Induce Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and by disrupting the mitochondrial membrane potential.[7][9]

  • Inhibit Carbonic Anhydrase IX (CAIX): Under hypoxic conditions, often found in solid tumors, CAIX is upregulated and contributes to tumor progression. Certain 5-substituted benzisothiazoles have been shown to inhibit CAIX, leading to a reduction in cancer cell proliferation.[10]

Anticancer_Mechanism cluster_targets Cellular Targets cluster_effects Cellular Effects Drug 5-Substituted Benzisothiazole PTK Protein Tyrosine Kinases Drug->PTK Inhibition Mitochondria Mitochondria Drug->Mitochondria Disruption of Membrane Potential CAIX Carbonic Anhydrase IX Drug->CAIX Inhibition Signal_Block Blockade of Proliferation Signals PTK->Signal_Block Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Hypoxia_Response Inhibition of Hypoxic Response CAIX->Hypoxia_Response Cancer_Cell_Death Cancer Cell Death Signal_Block->Cancer_Cell_Death Leads to Apoptosis->Cancer_Cell_Death Leads to Hypoxia_Response->Cancer_Cell_Death Leads to

Figure 2: Multifaceted anticancer mechanisms of 5-substituted benzisothiazoles.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The nature of the substituent at the 5-position significantly influences the anticancer potency of benzisothiazole derivatives.

5-SubstituentImpact on Anticancer ActivityNotes
-Cl (Chloro) Often enhances activityIncreases lipophilicity, potentially improving cell membrane permeability. The position of the halogen is a key factor.[11][12]
-F (Fluoro) Can enhance activityCan improve metabolic stability and binding interactions.
-NO2 (Nitro) Variable, can enhance activityStrong electron-withdrawing group that can participate in key interactions with biological targets.
-NH2 (Amino) Can be a key pharmacophoreThe 2-(4-aminophenyl)benzothiazole scaffold is a well-known potent antitumor agent.[6]

These findings suggest that electron-withdrawing groups and halogens at the 5-position are often favorable for anticancer activity, although the overall activity is also dependent on the substitution pattern on other parts of the molecule.[11]

Chapter 3: Quelling the Fire: 5-Substituted Benzisothiazoles as Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a major goal of medicinal chemistry. 5-Substituted benzisothiazoles have emerged as a promising class of compounds with potent anti-inflammatory effects.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these compounds is primarily mediated through the inhibition of key enzymes in the inflammatory cascade, including:

  • Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some benzothiazole derivatives inhibit COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins. The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.[9]

  • 5-Lipoxygenase (5-LOX): Inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual COX/5-LOX inhibitors are of particular interest.[13]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The substitution pattern at the 5-position plays a crucial role in determining the anti-inflammatory potency and COX/LOX selectivity.

5-SubstituentImpact on Anti-inflammatory ActivityNotes
-Cl (Chloro) Generally enhances activityCan improve binding to the active site of COX enzymes.
-OCH3 (Methoxy) Can enhance activityElectron-donating group that may influence the electronic properties of the molecule favorably for enzyme inhibition.
-NO2 (Nitro) Often enhances activityDual nitro substitution patterns have been shown to significantly enhance biological activity.[14]

SAR studies indicate that electron-withdrawing groups at the 5-position of the benzothiazole ring, such as chloro and nitro groups, can lead to potent anti-inflammatory activity.[15]

Chapter 4: Synthetic Strategies and Experimental Protocols

The therapeutic potential of 5-substituted benzisothiazoles has driven the development of diverse and efficient synthetic methodologies.

General Synthetic Routes

A common and versatile method for the synthesis of the benzisothiazole core involves the cyclization of appropriately substituted anilines. For example, 2-aminobenzothiazoles can be synthesized from the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[6]

Synthesis Aniline Substituted Aniline Benzisothiazole 5-Substituted-2-aminobenzisothiazole Aniline->Benzisothiazole Cyclization KSCN KSCN, Br2 KSCN->Benzisothiazole

Figure 3: A general synthetic scheme for 2-aminobenzisothiazoles.

Further modifications at the 5-position can be achieved through standard aromatic substitution reactions on a pre-formed benzisothiazole nucleus or by using appropriately substituted starting materials.

Experimental Protocol: Synthesis of a 5-Substituted Benzisothiazole Derivative

Synthesis of 6-substituted-1,3-benzothiazol-2-amine:

  • Cool and stir a mixture of the appropriate 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL).

  • Add bromine (0.01 mol) dropwise to the solution at 10 °C.

  • Continue stirring for an additional 3 hours.

  • Filter the separated hydrobromide salt, wash with acetic acid, and dry.

  • Dissolve the salt in hot water and neutralize with a 25% aqueous ammonia solution.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from benzene to obtain the pure 6-substituted-1,3-benzothiazol-2-amine.[6]

Experimental Protocol: In Vitro Biological Evaluation

Radioligand Binding Assay for D2 Receptor Affinity:

  • Prepare cell membranes from cells expressing the human D2 receptor.

  • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

  • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.[15][16]

MTT Assay for Anticancer Activity:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-substituted benzisothiazole derivative for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[3]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity:

  • Administer the test compound or vehicle to a group of rodents (e.g., rats or mice).

  • After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

  • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[1][17]

Conclusion and Future Perspectives

The 5-substituted benzisothiazole scaffold has unequivocally established its importance in modern medicinal chemistry. Its versatility has been demonstrated through the successful development of antipsychotic drugs with improved safety profiles, as well as the identification of promising anticancer and anti-inflammatory agents. The continued exploration of the structure-activity relationships at the 5-position, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic system. Future research will likely focus on the development of highly selective kinase inhibitors for cancer therapy, dual-action anti-inflammatory drugs with enhanced safety, and novel antipsychotics with improved efficacy against cognitive deficits in schizophrenia. The journey of the 5-substituted benzisothiazole is far from over, and its future contributions to medicine are eagerly anticipated.

References

  • Abdelazeem, A. H., et al. (2019). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 24(15), 2824.
  • Akhtar, J., et al. (2020). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1367-1380.
  • Angapelly, S., et al. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry, 59(15), 7102–7113.
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  • Taylor, D. P., et al. (1995). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 38(11), 1957-1966.
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  • Wang, Y., et al. (2014). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. Medicinal Chemistry Research, 23(7), 3249-3260.
  • Yildirim, I., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6297-6304.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kwiecień, H., et al. (2023).
  • Leucht, S., et al. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet, 382(9896), 951-962.
  • Lo, E. C., et al. (2017). Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis. International Journal of Bipolar Disorders, 5(1), 12.
  • Mailman, R. B. (2013). Lurasidone: a new drug for the treatment of schizophrenia. Drugs of Today, 49(2), 99-112.
  • Maso, M., et al. (2019).
  • National Center for Biotechnology Information. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from [Link]

  • Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550.
  • Potkin, S. G., et al. (2011). Double-blind comparison of the safety and efficacy of lurasidone and ziprasidone in clinically stable outpatients with schizophrenia or schizoaffective disorder. Schizophrenia Research, 132(2-3), 101-107.
  • Rauf, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1830-1858.
  • Said, M. F., et al. (2021). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3183.
  • Singh, R., et al. (2011). Carrageenan-Induced Paw Edema in Rats and Its Modification by Various Agents. International Journal of Toxicology, 30(6), 645-651.
  • Sun, W., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301.
  • Tandon, M., et al. (1997). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 40(12), 1973-1984.
  • Tiperciuc, B., et al. (2010). Synthesis and sar study of 2-substituted imidazo[2,1-b][9][10]benzothiazoles and related compounds endowed with affinity for dopamine D 2 receptors as potential antipsychotics. European Journal of Medicinal Chemistry, 45(10), 4577-4586.

  • Tobe, M., et al. (2000). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic ring systems. Bioorganic & Medicinal Chemistry, 8(7), 1745-1756.
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Exploratory

5-Iodo-1,2-benzothiazole solubility in organic solvents

Title: Technical Guide: Solubility Profile and Solvent Selection for 5-Iodo-1,2-benzothiazole Executive Summary This guide provides a comprehensive technical analysis of the solubility characteristics of 5-Iodo-1,2-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profile and Solvent Selection for 5-Iodo-1,2-benzothiazole

Executive Summary This guide provides a comprehensive technical analysis of the solubility characteristics of 5-Iodo-1,2-benzothiazole (CAS: 1123-99-5 / 1174534-50-9), a critical scaffold in medicinal chemistry. Unlike its 2-iodo isomer, the 5-iodo variant serves as a strategic intermediate for modifying the benzenoid ring while preserving the thiazole core's reactivity. This document synthesizes physicochemical data with practical laboratory protocols to ensure optimal handling in synthesis, purification, and biological screening.

Physicochemical Profile & Solubility Mechanism[1]

The solubility of 5-Iodo-1,2-benzothiazole is governed by the interplay between its lipophilic aromatic core and the polarizable iodine substituent.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 261.08 g/mol Moderate MW facilitates dissolution in small-molecule organic solvents.
LogP (Estimated) ~3.5 – 4.2High lipophilicity; strictly hydrophobic. Poor aqueous solubility.[1][2]
H-Bond Donors 0Lack of donors limits solubility in protic solvents (water) without co-solvents.
H-Bond Acceptors 2 (N, S)Allows interaction with polar aprotic solvents (DMSO, DMF).
Polarizability High (due to Iodine)Enhances solubility in chlorinated solvents (DCM, Chloroform) via dispersion forces.

Mechanistic Insight: The iodine atom at the C5 position introduces a significant "sigma-hole," a region of positive electrostatic potential opposite the C-I bond. This allows the molecule to engage in halogen bonding with Lewis bases (e.g., oxygen in DMSO or DMF), significantly enhancing solubility in polar aprotic media compared to non-halogenated analogs. Conversely, the rigid, planar benzothiazole bicycle promotes strong


 stacking, which can lead to aggregation in non-polar solvents like hexanes, necessitating the use of polar modifiers (e.g., Ethyl Acetate) during chromatography.

Solvent Compatibility Matrix

This matrix categorizes solvents based on their operational utility for 5-Iodo-1,2-benzothiazole.

Table 2: Solvent Selection Guide

Solvent ClassSpecific SolventsSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Bio-assay stock solutions; Cross-coupling reactions (Suzuki/Sonogashira).Preferred for Stock: Stable at -20°C. DMSO penetrates cell membranes, making it ideal for cellular assays.
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL)Liquid-liquid extraction; NMR analysis.Excellent for dissolving the crude solid. High volatility aids in product isolation.[3][4]
Esters Ethyl Acetate (EtOAc)Moderate Chromatography eluent; Extraction.Often used in a gradient with Hexanes (e.g., 10-30% EtOAc) for purification.
Alcohols Methanol, EthanolModerate to Low Recrystallization (hot); LC-MS mobile phase.Solubility increases significantly with heat. Used as the "solvent" in solvent/anti-solvent recrystallization.
Hydrocarbons Hexanes, HeptanePoor Anti-solvent; Impurity precipitation.Used to precipitate the compound from concentrated DCM or EtOAc solutions.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Washing aqueous layers; Biological media.Critical Warning: Precipitates immediately upon dilution from DMSO if concentration >100 µM without surfactant.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitation-free stock for high-throughput screening.

  • Weighing: Accurately weigh 2.61 mg of 5-Iodo-1,2-benzothiazole into a sterile 1.5 mL amber microcentrifuge tube (amber protects the light-sensitive C-I bond).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, sterile filtered).

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate in a water bath at ambient temperature for 5 minutes to ensure complete disruption of crystal lattice energy.

  • Validation: Visually inspect for particulates. The solution should be clear and slightly yellow.

  • Storage: Store at -20°C under argon. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Purification via Recrystallization

Objective: Purify crude material synthesized via Sandmeyer or direct halogenation.

  • Solvent Choice: Ethanol (Solvent) and Water (Anti-solvent).

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol until fully dissolved.

  • Filtration: If insoluble black particles (iodine/polymer impurities) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity persists. Re-heat to clear the solution.[3]

  • Nucleation: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the resulting needles/crystals and wash with cold 50% Ethanol/Water. Dry under high vacuum.[3][5]

Visualization of Solubility Logic

The following diagrams visualize the decision-making process for solvent selection and the underlying solvation mechanism.

SolubilityWorkflow Start Start: 5-Iodo-1,2-benzothiazole Solid Application Select Application Start->Application BioAssay Biological Assay / Screening Application->BioAssay Synthesis Chemical Synthesis / Reaction Application->Synthesis Purification Purification / Extraction Application->Purification DMSO Use DMSO (Anhydrous) Conc: 10-50 mM Store: -20°C BioAssay->DMSO High Solubility Required DCM_DMF Reaction: DMF or Toluene Coupling (Suzuki/Sonogashira) Synthesis->DCM_DMF Inert/High Boiling Point Chromatography Column: Hexane/EtOAc (Gradient) Recryst: Ethanol/Water Purification->Chromatography Differential Polarity

Figure 1: Decision tree for solvent selection based on experimental intent.

SolvationMechanism Core 5-Iodo-1,2-benzothiazole DMSO_O DMSO (Oxygen) Core->DMSO_O Halogen Bond (Iodine ··· O) DCM_Cl DCM (Chlorine) Core->DCM_Cl Dispersion Forces (High Polarizability) Water Water (H2O) Core->Water Hydrophobic Repulsion (Insoluble)

Figure 2: Mechanistic interactions driving solubility. Note the specific Halogen-Oxygen interaction facilitating DMSO solubility.

References

  • National Institutes of Health (NIH) - PubChem. Benzothiazole, 2-iodo- Compound Summary (Analogous Physicochemical Data). [Link]

  • Organic Chemistry Portal. Synthesis of 2-Aminobenzothiazoles and Derivatives (Solvent Protocols). [Link]

  • MDPI - Molecules. Benzothiazole Derivatives: Synthesis and Biological Activity (Solubility in DMSO/Culture Media). [Link]

  • Royal Society of Chemistry (RSC). Synthesis of Benzothiazoles using DMSO as Solvent. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Functionalization of 5-Iodo-1,2-benzothiazole at the C-5 Position

Authored by a Senior Application Scientist Introduction: The 1,2-Benzothiazole Scaffold in Modern Drug Discovery The 1,2-benzothiazole motif is a cornerstone in medicinal chemistry, recognized for its privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The 1,2-Benzothiazole Scaffold in Modern Drug Discovery

The 1,2-benzothiazole motif is a cornerstone in medicinal chemistry, recognized for its privileged structural attributes that confer a wide spectrum of pharmacological activities.[1] This heterocyclic system is present in a variety of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The functionalization of the benzothiazole core is a critical strategy in the hit-to-lead and lead optimization phases of drug development, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of substituents at the C-5 position, in particular, offers a valuable vector for modulating biological activity and improving drug-like properties. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of 5-iodo-1,2-benzothiazole, a key intermediate for accessing a diverse chemical space of novel therapeutic candidates.

Synthesis of the Key Intermediate: 5-Iodo-1,2-benzothiazole

The synthesis of 5-iodo-1,2-benzothiazole is a critical first step for subsequent functionalization. While several methods for the synthesis of benzothiazoles exist, a common approach involves the cyclization of appropriately substituted anilines.[2] A plausible and efficient route to 5-iodo-1,2-benzothiazole starts from 4-iodoaniline.

Proposed Synthetic Workflow

cluster_0 Synthesis of 5-Iodo-1,2-benzothiazole 4-Iodoaniline 4-Iodoaniline Intermediate_1 4-Iodo-2-mercaptoaniline 4-Iodoaniline->Intermediate_1 1. Thiocyanation 2. Reduction Intermediate_2 5-Iodo-1,2-benzothiazole Intermediate_1->Intermediate_2 Oxidative Cyclization

Caption: Synthetic workflow for 5-iodo-1,2-benzothiazole.

Experimental Protocol: Synthesis of 5-Iodo-1,2-benzothiazole

This protocol is a representative procedure adapted from established methods for the synthesis of substituted benzothiazoles.[3]

Step 1: Synthesis of 4-Iodo-2-aminophenylthiocyanate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of potassium thiocyanate (3.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-iodo-2-aminophenylthiocyanate.

Step 2: Synthesis of 5-Iodo-1,2-benzothiazole

  • To a solution of 4-iodo-2-aminophenylthiocyanate (1.0 eq) in a suitable solvent such as ethanol, add an oxidizing agent like hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-iodo-1,2-benzothiazole.

C-5 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C-5 position of 5-iodo-1,2-benzothiazole is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 5-aryl-1,2-benzothiazoles.[4]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium source, ligand, and base is crucial for an efficient reaction. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is required for the activation of the organoboron species in the transmetalation step.

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-I(L₂) OxAdd->Pd(II)Complex Ar-I Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Aryl Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)Aryl Ar'-B(OH)₂ Base RedElim Reductive Elimination Pd(II)Aryl->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Suzuki-Miyaura coupling catalytic cycle.

This protocol is adapted from procedures for the Suzuki coupling of halo-heteroarenes.[6][7]

  • To an oven-dried Schlenk tube, add 5-iodo-1,2-benzothiazole (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the 5-aryl-1,2-benzothiazole product.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-1,2-benzothiazole85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,2-benzothiazole80-90
33-Pyridinylboronic acid5-(3-Pyridinyl)-1,2-benzothiazole75-85
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, enabling the synthesis of 5-alkynyl-1,2-benzothiazoles.[8] These products can serve as versatile intermediates for further transformations.

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9] The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-I(L₂) OxAdd->Pd(II)Complex Ar-I Transmetalation_Pd Transmetalation Pd(II)Complex->Transmetalation_Pd Pd(II)Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation_Pd->Pd(II)Alkynyl RedElim Reductive Elimination Pd(II)Alkynyl->RedElim RedElim->Pd(0)L2 Ar-C≡CR Cu(I)I Cu(I)I AlkyneCoord Alkyne Coordination Cu(I)I->AlkyneCoord CuAcetylide R-C≡C-Cu(I) AlkyneCoord->CuAcetylide R-C≡C-H Base CuAcetylide->Transmetalation_Pd

Caption: Sonogashira coupling catalytic cycles.

This protocol is based on general procedures for Sonogashira coupling of aryl iodides.[9]

  • In a Schlenk tube, dissolve 5-iodo-1,2-benzothiazole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as degassed triethylamine or a mixture of THF and triethylamine.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (5-10 mol%).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 5-alkynyl-1,2-benzothiazole.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene5-(Phenylethynyl)-1,2-benzothiazole80-90
2Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-1,2-benzothiazole85-95
3Propargyl alcohol3-(1,2-Benzothiazol-5-yl)prop-2-yn-1-ol70-80
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[11] This reaction is instrumental in introducing nitrogen-containing functionalities at the C-5 position of the 1,2-benzothiazole core.

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[13]

Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)-I(L) OxAdd->Pd(II)Complex Ar-I AmineCoord Amine Coordination Pd(II)Complex->AmineCoord Pd(II)Amine Ar-Pd(II)-NHR'R''⁺ AmineCoord->Pd(II)Amine HNR'R'' Deprotonation Deprotonation Pd(II)Amine->Deprotonation Pd(II)Amido Ar-Pd(II)-NR'R''(L) Deprotonation->Pd(II)Amido Base RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Ar-NR'R''

Caption: Buchwald-Hartwig amination catalytic cycle.

This protocol is a generalized procedure based on established methods for the amination of aryl halides.[1][14]

  • In an oven-dried Schlenk tube, combine 5-iodo-1,2-benzothiazole (1.0 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%), and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (2-4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4-2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2-1.5 eq) and a degassed anhydrous solvent like toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-amino-1,2-benzothiazole derivative.

EntryAmineProductExpected Yield (%)
1Morpholine5-(Morpholin-4-yl)-1,2-benzothiazole80-90
2AnilineN-Phenyl-1,2-benzothiazol-5-amine75-85
3BenzylamineN-Benzyl-1,2-benzothiazol-5-amine70-80

Conclusion

The functionalization of 5-iodo-1,2-benzothiazole at the C-5 position through palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a diverse array of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions offer reliable and efficient methods for the introduction of aryl, alkynyl, and amino moieties, respectively. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to explore the rich chemical space accessible from this key intermediate, ultimately accelerating the discovery of new therapeutic agents.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401–6414. [Link]

  • Batista, R. M. F., Costa, S. P. G., & Lodeiro, C. (2012). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 17(12), 14696-14722. [Link]

  • Buchwald, S. L. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald- Hartwig aminations. CatSci. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. [Link]

  • D'Amico, J. J., et al. (1989). Process for the preparation of benzothiazoles. U.S.
  • Gupta, N., et al. (2018). Iodine‐Catalyzed, One‐Pot, Solid‐Phase Synthesis of Benzothiazole Derivatives. Journal of Heterocyclic Chemistry, 55(11), 2568-2572. [Link]

  • Hegedus, L. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1671-1679. [Link]

  • Horváth, A., et al. (2017). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 14(7), 496-504. [Link]

  • Kisel, A. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-464. [Link]

  • Kumar, R., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4998. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7929-7944. [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973-3976. [Link]

  • Osuský, P., et al. (2021). Direct iodination of electron-deficient benzothiazoles: rapid access to two-photon absorbing fluorophores with quadrupolar D-π-A-π-D architecture and tunable heteroaromatic core. Organic Letters, 23(9), 3493-3498. [Link]

  • Pryde, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6414. [Link]

  • Sharma, P. C., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Journal of the Indian Chemical Society, 91(10), 1855-1860. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Vadagaonkar, K., et al. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

  • Vasilevsky, S. F., & El-Serehy, H. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. [Link]

  • Zhao, D. Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44(6), 927-933. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Lurasidone Analogs Using 5-Iodo-1,2-benzothiazole

Introduction: Expanding the Chemical Space of Atypical Antipsychotics Lurasidone is a second-generation atypical antipsychotic agent widely prescribed for the treatment of schizophrenia and bipolar depression.[1] Its pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Atypical Antipsychotics

Lurasidone is a second-generation atypical antipsychotic agent widely prescribed for the treatment of schizophrenia and bipolar depression.[1] Its pharmacological profile is characterized by high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, with partial agonism at the 5-HT1A receptor.[1][2] The potent blockade of the 5-HT7 receptor, in particular, is thought to contribute to its beneficial effects on cognition and mood.[2][3]

The development of analogs of established therapeutic agents is a cornerstone of medicinal chemistry, aimed at refining pharmacological properties, improving safety profiles, and elucidating structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel Lurasidone analogs. The protocols herein leverage the versatile chemical handle of 5-iodo-1,2-benzothiazole to introduce a diverse range of substituents onto the core scaffold, thereby enabling a systematic exploration of the chemical space around this important pharmacophore.

The strategic use of 5-iodo-1,2-benzothiazole as a starting material allows for the application of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds at the 5-position of the benzisothiazole ring system. This approach offers a convergent and flexible route to a library of analogs with modifications distal to the key piperazine and bicyclic imide moieties essential for antipsychotic activity.

Overall Synthetic Strategy

The synthesis of Lurasidone analogs from 5-iodo-1,2-benzothiazole is envisioned as a multi-step process, commencing with the preparation of a key intermediate, 5-iodo-3-chloro-1,2-benzisothiazole . This intermediate serves as a linchpin, allowing for subsequent diversification through Suzuki-Miyaura coupling, followed by the introduction of the piperazine moiety and final coupling with the bicyclic imide side chain.

Lurasidone Analog Synthesis Workflow cluster_0 Key Intermediate Synthesis cluster_1 Analog Diversification and Assembly A 5-Amino-1,2-benzisothiazole B 5-Amino-3-chloro-1,2-benzisothiazole A->B Chlorination C 5-Iodo-3-chloro-1,2-benzisothiazole B->C Sandmeyer Reaction D 5-Aryl-3-chloro-1,2-benzisothiazole C->D Suzuki-Miyaura Coupling E 5-Aryl-3-(piperazin-1-yl)-1,2-benzisothiazole D->E Nucleophilic Substitution K Intermediate Quaternary Salt E->K N-Alkylation (Step 1) F Lurasidone Analog G Arylboronic Acid G->D H Piperazine H->E I (1R,2R)-bis(methanesulfonyloxymethyl)cyclohexane I->K J Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide J->F K->F N-Alkylation (Step 2)

Figure 1: Proposed synthetic workflow for Lurasidone analogs.

Experimental Protocols

Part 1: Synthesis of Key Intermediate: 5-Iodo-3-chloro-1,2-benzisothiazole

Protocol 1.1: Chlorination of 5-Amino-1,2-benzisothiazole

This step involves the chlorination of the 3-position of the benzisothiazole ring.

  • Materials: 5-Amino-1,2-benzisothiazole, Phosphorus oxychloride (POCl3), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a stirred solution of 5-amino-1,2-benzisothiazole (1 equivalent) in anhydrous dichloromethane, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-amino-3-chloro-1,2-benzisothiazole.

Protocol 1.2: Sandmeyer Reaction for the Synthesis of 5-Iodo-3-chloro-1,2-benzisothiazole

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][4][5]

  • Materials: 5-Amino-3-chloro-1,2-benzisothiazole, Sodium nitrite (NaNO2), Hydrochloric acid (HCl, concentrated), Potassium iodide (KI), Ice.

  • Procedure:

    • Prepare a solution of 5-amino-3-chloro-1,2-benzisothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-iodo-3-chloro-1,2-benzisothiazole .

Part 2: Synthesis of Lurasidone Analogs

Protocol 2.1: Suzuki-Miyaura Coupling of 5-Iodo-3-chloro-1,2-benzisothiazole

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that allows for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]

Suzuki_Miyaura_Coupling Start 5-Iodo-3-chloro-1,2-benzisothiazole + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Start->Catalyst Product 5-Aryl-3-chloro-1,2-benzisothiazole Start->Product Suzuki-Miyaura Coupling Catalyst->Product

Figure 2: Key transformation: Suzuki-Miyaura Coupling.

  • Materials: 5-Iodo-3-chloro-1,2-benzisothiazole, Arylboronic acid (1.2 equivalents), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 3-5 mol%), Base (e.g., Potassium carbonate, K2CO3, 2 equivalents), Solvent system (e.g., Toluene and Water, 4:1 v/v).

  • Procedure:

    • To a Schlenk flask, add 5-iodo-3-chloro-1,2-benzisothiazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent system (toluene and water).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the 5-aryl-3-chloro-1,2-benzisothiazole analog.

Protocol 2.2: Synthesis of 5-Aryl-3-(piperazin-1-yl)-1,2-benzisothiazole Intermediate

This step involves a nucleophilic aromatic substitution of the chloro group with piperazine.[8][9][10]

  • Materials: 5-Aryl-3-chloro-1,2-benzisothiazole, Piperazine (excess, e.g., 5 equivalents), t-Butanol.

  • Procedure:

    • In a round-bottom flask, dissolve the 5-aryl-3-chloro-1,2-benzisothiazole (1 equivalent) in t-butanol.

    • Add piperazine (5 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 83 °C) and stir for 24 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • The crude 5-aryl-3-(piperazin-1-yl)-1,2-benzisothiazole can be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Protocol 2.3: Final Assembly of Lurasidone Analogs via N-Alkylation

The final Lurasidone analog is assembled through a two-step N-alkylation sequence.[11]

  • Materials: 5-Aryl-3-(piperazin-1-yl)-1,2-benzisothiazole, (1R,2R)-bis(methanesulfonyloxymethyl)cyclohexane, Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide, Potassium carbonate (K2CO3), Toluene (anhydrous).

  • Procedure:

    • Step 1: Formation of the Quaternary Ammonium Salt Intermediate.

      • To a solution of 5-aryl-3-(piperazin-1-yl)-1,2-benzisothiazole (1 equivalent) in anhydrous toluene, add (1R,2R)-bis(methanesulfonyloxymethyl)cyclohexane (1.1 equivalents).

      • Add potassium carbonate (1.5 equivalents) and heat the mixture to reflux for 6-8 hours.

      • Cool the reaction mixture and filter to remove inorganic salts. The filtrate contains the intermediate quaternary ammonium salt.

    • Step 2: Reaction with the Bicyclic Imide.

      • To the filtrate containing the quaternary ammonium salt, add bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide (1.2 equivalents) and fresh potassium carbonate (1.5 equivalents).

      • Heat the mixture to reflux (approximately 110 °C) for 15-20 hours.[12]

      • Monitor the reaction by LC-MS.

      • Upon completion, cool the reaction mixture, dilute with water, and separate the organic layer.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the final Lurasidone analog .

      • If desired, the free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[12]

Data Presentation and Expected Results

The synthesized Lurasidone analogs should be characterized by standard analytical techniques to confirm their structure and purity.

Analog (Aryl Group)Yield (%)1H NMR (Key Signals)MS (m/z) [M+H]+
PhenylTBDAromatic protons, piperazine protons, bicyclic imide protonsExpected MW + 1
4-FluorophenylTBDCharacteristic fluorine-coupled signalsExpected MW + 1
2-ThienylTBDThiophene proton signalsExpected MW + 1
4-MethoxyphenylTBDMethoxy singletExpected MW + 1
Other AnalogsTBDSpecific signals for the introduced aryl groupExpected MW + 1

TBD: To be determined experimentally.

Characterization Notes:

  • 1H NMR: The proton NMR spectra are expected to be complex. Key diagnostic signals will include those from the newly introduced aryl group, the protons of the piperazine ring, and the characteristic signals from the bicyclic imide moiety.

  • 13C NMR: The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized analogs. LC-MS can be used to monitor reaction progress and assess purity.[12]

  • Purity: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC).

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of novel Lurasidone analogs starting from 5-iodo-1,2-benzothiazole. The described protocols leverage robust and well-established synthetic methodologies, offering a flexible and efficient route to a diverse library of compounds. The successful synthesis and subsequent pharmacological evaluation of these analogs will provide valuable insights into the structure-activity relationships of this important class of atypical antipsychotics and may lead to the discovery of new drug candidates with improved therapeutic profiles.

References

  • Research on the Synthetic Methodology for Lurasidone Hydrochloride. (URL: [Link])

  • US Patent 6,111,105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (URL: )
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][9][11]thiazin-4-one Derivatives. (URL: [Link])

  • CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (URL: )
  • DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles. (URL: )
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. (URL: [Link])

  • Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. (URL: [Link])

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (URL: [Link])

  • Lurasidone - StatPearls - NCBI Bookshelf. (URL: [Link])

  • 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. (URL: [Link])

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][11]Thiazin-4-One Derivatives - PMC. (URL: [Link])

  • Synthesis of 1,2-benzisothiazole Derivatives and Investigation of Their Putative Histaminergic Activity. (URL: [Link])

  • Characterization of the novel benzisothiazole ring-cleaved products of the antipsychotic drug ziprasidone. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (URL: [Link])

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (URL: [Link])

  • (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (URL: [Link])

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (URL: [Link])

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • An update of the preclinical profile of lurasidone. (URL: [Link])

  • Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (URL: [Link])

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (URL: [Link])

  • US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. (URL: )

Sources

Method

Application Note: Heck Reaction Protocols for 5-Iodo-1,2-Benzothiazole

This Application Note is designed for medicinal chemists and process development scientists. It details the optimization and execution of Heck-Mizoroki cross-coupling reactions specifically for 5-iodo-1,2-benzothiazole (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimization and execution of Heck-Mizoroki cross-coupling reactions specifically for 5-iodo-1,2-benzothiazole (benzo[d]isothiazole).

Abstract

The 1,2-benzothiazole (benzo[d]isothiazole) scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities including antipsychotic, antifungal, and anti-inflammatory properties. Functionalization at the C5 position is critical for expanding Structure-Activity Relationships (SAR). This guide provides validated protocols for the Palladium-catalyzed Heck alkenylation of 5-iodo-1,2-benzothiazole. We present three distinct methodologies: a robust phosphine-ligated standard protocol, a high-efficiency ligand-free "green" protocol, and a rapid microwave-assisted workflow.

Substrate Analysis & Reactivity Profile[1]

Structural Properties

Unlike its 1,3-isomer (benzothiazole), 1,2-benzothiazole contains a nitrogen atom at position 2 and sulfur at position 1. The 5-position is located on the benzene ring, para to the nitrogen and meta to the sulfur.

  • Electronic Activation: The fused isothiazole ring is electron-withdrawing. This polarization activates the C5–I bond towards oxidative addition by Pd(0) species, making 5-iodo-1,2-benzothiazole significantly more reactive than unactivated aryl iodides (e.g., iodobenzene).

  • Chemomodulation: While the C-I bond is highly reactive, the isothiazole nitrogen (N2) is a potential coordination site that can sequester the catalyst. Protocols must account for this by using slightly higher catalyst loadings or strongly coordinating ligands (e.g., phosphines) to prevent catalyst deactivation.

Retrosynthetic Utility

The Heck reaction allows for the direct introduction of vinyl groups, acrylates, and styrenes at C5, serving as precursors for:

  • Extended conjugated systems (for optoelectronics).

  • Alkyl chains (via subsequent hydrogenation).

  • Aldehydes/Ketones (via oxidative cleavage of the alkene).

Experimental Protocols

Protocol A: Standard Phosphine-Ligated Conditions (Robust)

Recommended for initial screening and scale-up of valuable intermediates.

Reagents:

  • Substrate: 5-iodo-1,2-benzothiazole (1.0 equiv)

  • Coupling Partner: Alkene (e.g., Ethyl acrylate, Styrene) (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: PPh₃ (10–20 mol%) or P(o-tol)₃ (for sterically demanding alkenes)

  • Base: Et₃N (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Procedure:

  • Charge: In a dry reaction vial equipped with a magnetic stir bar, add 5-iodo-1,2-benzothiazole (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvate: Inject anhydrous DMF (5 mL) and Et₃N (280 µL, 2.0 mmol) via syringe.

  • Add Alkene: Add the alkene (1.2 mmol) dropwise.

  • Heat: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ligand-Free "Jeffery" Conditions (Green/High Efficiency)

Recommended for electron-deficient alkenes (acrylates) and cost-sensitive campaigns.

Concept: The use of tetraalkylammonium salts stabilizes "naked" Pd nanoparticles, often accelerating the reaction for activated aryl iodides.

Reagents:

  • Catalyst: Pd(OAc)₂ (1–3 mol%)

  • Additive: TBACl or TBAB (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF/Water (9:1) or pure DMF

Procedure:

  • Combine 5-iodo-1,2-benzothiazole (1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), TBAB (322 mg, 1.0 mmol), and NaHCO₃ (210 mg, 2.5 mmol) in a vial.

  • Add DMF (4 mL) and alkene (1.5 mmol).

  • Heat to 80 °C with vigorous stirring.

  • Reaction is typically faster (2–6 hours) due to the highly active catalytic species.

Protocol C: Microwave-Assisted Synthesis (Rapid Optimization)

Recommended for library generation and sluggish substrates.

Parameters:

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: MeCN or DMF

  • Microwave Settings: 120 °C, High Absorption, 10–20 minutes.

Procedure:

  • Load all reagents into a microwave-compatible crimp vial.

  • Irradiate at 120 °C for 15 minutes.

  • Analyze directly via LC-MS.

Mechanistic Insight & Visualization

The reaction follows the classical Pd(0)/Pd(II) catalytic cycle.[1] However, for 1,2-benzothiazoles, the Oxidative Addition step is facilitated by the heteroaromatic ring's electron deficiency.

Diagram 1: Catalytic Cycle for 5-Iodo-1,2-Benzothiazole

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (PPh3/Alkene) OxAdd Oxidative Addition Ar-Pd(II)-I ActiveCat->OxAdd + 5-Iodo-1,2-benzothiazole Coord Alkene Coordination OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Syn-Elimination BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product (Alkene) BaseStep->ActiveCat + Base - HI salt

Caption: The catalytic cycle highlights the critical Oxidative Addition of the C5-I bond, which is the turnover-limiting step for deactivated substrates but rapid for this scaffold.

Optimization & Troubleshooting Guide

Table 1: Reaction Parameter Screening Matrix
VariableOption A (Standard)Option B (Alternative)Impact on 5-Iodo-1,2-benzothiazole
Solvent DMF MeCNDMF solubilizes the polar heterocycle best; MeCN is better for microwave.
Base Et₃N K₂CO₃/Ag₂CO₃Et₃N is standard. Use Ag₂CO₃ if halide suppression is needed (rare).
Ligand PPh₃ P(o-tol)₃PPh₃ works for most. Use P(o-tol)₃ if the alkene is bulky (e.g., styrenes).
Temp 80–100 °C 120 °CStart at 80 °C to avoid decomposition of the isothiazole ring.
Diagram 2: Optimization Decision Tree

DecisionTree Start Start: 5-Iodo-1,2-benzothiazole + Alkene CheckAlkene Is Alkene Electron Deficient? (e.g., Acrylate) Start->CheckAlkene CheckSteric Is Alkene Sterically Hindered? (e.g., Styrene) CheckAlkene->CheckSteric No (Neutral/Rich) ProtocolB Use Protocol B (Ligand-Free / TBAB) CheckAlkene->ProtocolB Yes (High Activity) ProtocolA Use Protocol A (Pd(OAc)2 / PPh3 / Et3N) CheckSteric->ProtocolA No (Standard) ProtocolC Use Protocol C (Microwave / High Temp) CheckSteric->ProtocolC Yes (Needs Energy)

Caption: Decision workflow for selecting the optimal protocol based on the electronic and steric nature of the alkene partner.

References

  • Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Benzo[d]isothiazole Synthesis: Marković, R., et al. (2004). Synthesis of benzo[d]isothiazoles. Journal of Heterocyclic Chemistry. (General reference for scaffold access).
  • Ligand-Free Conditions: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Heterocycle Coupling: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Authoritative text on Pd-coupling of heterocycles).
  • Analogous 5-Halo-System Reactivity: (Extrapolated from) Journal of Organic Chemistry, 2012, 77, 6624 (Reactivity of 5-bromobenzothiazoles).

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment before execution. 1,2-benzothiazoles may possess potent biological activity; handle with appropriate containment.

Sources

Application

Synthesis of 3-piperazinyl-5-aryl-1,2-benzothiazoles

Application Note: Modular Synthesis of 3-Piperazinyl-5-Aryl-1,2-Benzisothiazoles Executive Summary & Strategic Context The 3-piperazinyl-1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-Piperazinyl-5-Aryl-1,2-Benzisothiazoles

Executive Summary & Strategic Context

The 3-piperazinyl-1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several atypical antipsychotics (e.g., Ziprasidone, Lurasidone, Tiospirone) targeting 5-HT


, 5-HT

, and D

receptors. While the unsubstituted core is well-documented, the 5-aryl substituted variants represent a critical area for Structure-Activity Relationship (SAR) exploration, offering vectors to modulate metabolic stability and receptor subtype selectivity.

This Application Note details a robust, modular synthetic protocol for accessing 3-piperazinyl-5-aryl-1,2-benzisothiazoles. Unlike traditional linear routes that build the heterocycle last, this protocol utilizes a Regioselective Functionalization Strategy . We exploit the electronic differentiation between the activated C3-imine center and the unactivated C5-aryl position to sequentially install the piperazine and aryl moieties.

Key Technical Advantages:

  • Orthogonal Reactivity: Leveraging the susceptibility of C3-Cl to S

    
    Ar and C5-Br to Pd-catalyzed coupling.
    
  • Scalability: Protocols avoid hazardous reagents like neat phosgene.

  • Flexibility: The "Late-Stage Arylation" approach allows for rapid library generation from a common intermediate.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three distinct modules. The critical intermediate is 5-bromo-3-chloro-1,2-benzisothiazole , which serves as a bifunctional electrophile.

Retrosynthesis

Detailed Experimental Protocols

Module 1: Core Activation (Synthesis of 3-Chloro-5-bromo-1,2-benzisothiazole)

Rationale: The 1,2-benzisothiazole ring is constructed first. We utilize POCl


 to simultaneously cyclize (if starting from acyclic precursors) or activate the lactam oxygen of the benzisothiazolin-3-one tautomer into a leaving group (chloride).

Reagents:

  • 5-Bromo-1,2-benzisothiazol-3(2H)-one (1.0 equiv)

  • Phosphoryl chloride (POCl

    
    ) (5.0 equiv)
    
  • Pyridine (1.0 equiv) or N,N-Dimethylaniline (catalytic)[1]

Protocol:

  • Setup: Charge a dry round-bottom flask with 5-bromo-1,2-benzisothiazol-3(2H)-one (10 mmol) under an inert atmosphere (N

    
    ).
    
  • Addition: Add POCl

    
     (50 mmol) carefully. Caution: Exothermic. Add pyridine (10 mmol) dropwise.
    
  • Reaction: Heat the mixture to reflux (105–110 °C) for 4 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Note: Delayed exotherm is common during POCl

    
     hydrolysis.
    
  • Isolation: Extract the aqueous slurry with CH

    
    Cl
    
    
    
    (3 x 50 mL). Wash combined organics with sat. NaHCO
    
    
    and brine. Dry over Na
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from heptane or purify via silica gel chromatography (0-5% EtOAc/Hexanes) to yield the product as a pale yellow solid.

Validation Criteria:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for aromatic signals. Absence of the broad NH singlet (approx. 9-10 ppm) indicates successful chlorination.
  • Yield Target: >85%.

Module 2: Regioselective C3-Amination (S Ar)

Rationale: The C3 position of 1,2-benzisothiazole is imine-like (


), making it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S

Ar). The C5-bromo position is unactivated and remains inert under these conditions, ensuring complete regioselectivity.

Reagents:

  • 3-Chloro-5-bromo-1,2-benzisothiazole (1.0 equiv)

  • Piperazine (anhydrous) (4.0 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) - Optional if excess piperazine is used.

Protocol:

  • Dissolution: Dissolve 3-chloro-5-bromo-1,2-benzisothiazole (5 mmol) in MeCN (25 mL).

  • Nucleophile Addition: Add anhydrous piperazine (20 mmol). Note: A large excess of piperazine is mandatory to prevent the formation of the bis-benzisothiazolyl-piperazine byproduct.

  • Reaction: Reflux the mixture (80 °C) for 12–18 hours.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: The excess piperazine remains in the aqueous layer. The organic layer contains the product.[3][4] If necessary, wash the organic layer with 5% acetic acid (selectively removes piperazine) followed by basification of the organic phase? No, simply wash with water/brine.

  • Salt Formation (Optional): Treat the free base with HCl/isopropanol to isolate the stable hydrochloride salt.

Data Summary: Solvent Effects on Yield

SolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Bis)
Ethanol 782472%90:10
Acetonitrile 821688%98:2
Toluene 1101265%85:15
Water (neat) 10048<20%N/A
Module 3: C5-Arylation (Suzuki-Miyaura Coupling)

Rationale: With the piperazine handle installed, the C5-bromo group is now engaged in a Palladium-catalyzed cross-coupling. The piperazine nitrogen is nucleophilic and can poison the catalyst; therefore, using a protected piperazine (e.g., N-Boc) or strictly controlling the pH/catalyst load is vital. Alternatively, the free amine works well with robust catalysts like Pd(dppf)Cl


.

Reagents:

  • 3-(1-Piperazinyl)-5-bromo-1,2-benzisothiazole (1.0 equiv)

  • Aryl Boronic Acid (Ar-B(OH)

    
    ) (1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    [5]·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inerting: In a microwave vial or pressure tube, combine the benzisothiazole substrate (1 mmol), aryl boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Na

    
    CO
    
    
    
    (1.5 mL).
  • Reaction: Heat to 90 °C (oil bath) or 110 °C (Microwave, 30 min).

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH/NH

    
     gradient).
    

Mechanistic Insight: Why C3 before C5?

Understanding the electronic disparity between the C3 and C5 positions is crucial for troubleshooting.

Mechanism


Ar. The C5 position behaves as a standard phenyl halide.

Troubleshooting & Optimization Guide

  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Coordination of the secondary piperazine amine to Palladium.

    • Solution: Use the N-Boc protected piperazine in Module 2, then deprotect (TFA/DCM) after Module 3. Alternatively, use a higher catalyst loading (10 mol%) or a ligand with high affinity for Pd (e.g., XPhos).

  • Problem: Hydrolysis of 3-Chloro Intermediate.

    • Cause: 3-chloro-1,2-benzisothiazoles are sensitive to moisture.

    • Solution: Store the chloro-intermediate under Nitrogen in a freezer. Use immediately after synthesis if possible.

  • Problem: Bis-Piperazine Formation.

    • Cause: Piperazine acts as a linker if the ratio is too low.

    • Solution: Maintain Piperazine:Substrate ratio > 4:1.

References

  • ChemicalBook. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis and properties. Retrieved from

  • Urban, F. J., et al. (2000). Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[2][6][7] U.S. Patent No.[2] 6,111,105. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Module 3).

  • BenchChem. (2025).[8] Mechanism of nucleophilic substitution on dichloro-s-triazines and related heterocycles. (Context for SnAr selectivity). Retrieved from

  • Reddy, K. I., et al. (2014). Synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole derivatives. Bioorganic & Medicinal Chemistry, 22(23), 6552-6563.[6] (Specific reaction conditions for piperazine substitution).

Sources

Method

Application Notes and Protocols for the Synthesis of 5-Lithio-1,2-benzothiazole

Introduction: The Strategic Importance of 5-Functionalized 1,2-Benzothiazoles The 1,2-benzothiazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Functionalized 1,2-Benzothiazoles

The 1,2-benzothiazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological and material science applications. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Functionalization of the benzene ring, particularly at the 5-position, allows for the systematic modulation of these properties and the development of novel molecular probes and drug candidates.[2]

The generation of 5-lithio-1,2-benzothiazole is a pivotal transformation, creating a highly reactive and versatile nucleophilic intermediate. This organolithium species can be intercepted by a wide array of electrophiles, providing a convergent and efficient route to a diverse library of 5-substituted 1,2-benzothiazoles. This guide provides a detailed examination of the reagents and protocols for the efficient generation of this key synthetic intermediate from 5-iodo-1,2-benzothiazole, grounded in the principles of modern organometallic chemistry.

Part 1: Mechanistic Considerations and Reagent Selection

The primary and most effective method for the synthesis of 5-lithio-1,2-benzothiazole from its 5-iodo precursor is the lithium-halogen exchange . This reaction is a cornerstone of organolithium chemistry, valued for its high efficiency and regioselectivity.[3]

The Underlying Principle: Lithium-Halogen Exchange

Lithium-halogen exchange is a kinetically controlled process where an organolithium reagent (R-Li) reacts with an organic halide (R'-X) to form a new organolithium species (R'-Li) and an alkyl/aryl halide byproduct (R-X). The equilibrium of this reaction is driven by the relative stability of the carbanionic character of the organolithium species. The reaction favors the formation of the more stable organolithium compound.[4] Since sp²-hybridized carbanions (on the aryl ring) are significantly more stable than sp³-hybridized carbanions (on the alkyl chain of the reagent), the equilibrium for the exchange between an alkyllithium and an aryl iodide lies heavily towards the aryllithium product.[5]

The rate of exchange is highly dependent on the halogen, following the trend: I > Br > Cl .[5] This makes aryl iodides, such as 5-iodo-1,2-benzothiazole, the ideal substrates for rapid and clean exchange reactions, often proceeding to completion within minutes at very low temperatures.

cluster_main Lithium-Halogen Exchange Mechanism Aryl_I 5-Iodo-1,2-benzothiazole Ate_Complex "Ate" Complex (Transition State or Intermediate) Aryl_I->Ate_Complex + R-Li Alkyl_Li R-Li (e.g., t-BuLi) Alkyl_Li->Ate_Complex Aryl_Li 5-Lithio-1,2-benzothiazole Ate_Complex->Aryl_Li Alkyl_I R-I (e.g., t-BuI) Ate_Complex->Alkyl_I

Caption: Lithium-Halogen Exchange Mechanism.

Choosing the Optimal Lithiating Reagent

The choice of the alkyllithium reagent is critical for maximizing yield and minimizing side reactions. While several options exist, two are primarily considered for this application: n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi).

ReagentKey Characteristics & ConsiderationsRecommendation
n-Butyllithium (n-BuLi) - Most common and economical alkyllithium reagent.[6]- The byproduct, n-butyl iodide (n-BuI), is itself an electrophile and can react with the newly formed aryllithium, leading to undesired 5-butyl-1,2-benzothiazole. This side reaction is more prevalent at temperatures above -78 °C or with prolonged reaction times.Suitable, but requires careful temperature control and rapid trapping of the aryllithium intermediate.
tert-Butyllithium (t-BuLi) - A stronger base and more reactive than n-BuLi.[7]- Key Advantage: The byproduct, tert-butyl iodide (t-BuI), is rapidly and irreversibly eliminated to isobutylene and lithium iodide by a second equivalent of t-BuLi.[8] This in-situ removal of a problematic byproduct prevents side reactions and drives the equilibrium towards the product.[9]- Due to its high reactivity, it is extremely pyrophoric and requires meticulous handling.[10]Highly Recommended. The use of two equivalents provides a cleaner reaction profile and is often the superior choice for high-yield synthesis.

Authoritative Insight: For substrates sensitive to side reactions or where maximizing yield is paramount, the use of two equivalents of t-BuLi is the field-proven strategy. The irreversible, in-situ destruction of the t-butyl iodide byproduct obviates one of the most common pitfalls of lithium-halogen exchange reactions.

Potential Challenge: Ring Stability

The 1,2-benzothiazole ring system contains an N-S bond within its isothiazole moiety. Heterocycles with such bonds can be susceptible to nucleophilic attack at the sulfur atom by strong organometallic reagents, leading to ring cleavage.[11] This potential side reaction underscores the absolute necessity of maintaining extremely low temperatures (≤ -78 °C, ideally -100 °C) throughout the lithiation and before the addition of the electrophile. The lithium-halogen exchange is exceptionally fast at these temperatures, while the undesired ring opening is kinetically disfavored.

Part 2: Experimental Protocols

Safety First: tert-Butyllithium and n-butyllithium are extremely pyrophoric reagents that ignite spontaneously upon contact with air and react violently with water.[7][10] These protocols must be performed by trained personnel in a certified fume hood under a strictly anhydrous, inert atmosphere (Argon or Nitrogen) using proper personal protective equipment (flame-retardant lab coat, safety glasses, and appropriate gloves). All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

Protocol 1: Preferred Method Using tert-Butyllithium

This protocol is recommended for achieving the highest yield and purity of the 5-lithio-1,2-benzothiazole intermediate.

1. Materials and Setup:

  • 5-iodo-1,2-benzothiazole (1.0 eq)
  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
  • tert-Butyllithium (2.2 eq, typically 1.7 M in pentane)
  • Electrophile (e.g., benzaldehyde, 1.2 eq)
  • Anhydrous saturated aqueous ammonium chloride (NH₄Cl) solution
  • Three-neck round-bottom flask, oven-dried and equipped with a magnetic stir bar, rubber septa, a low-temperature thermometer, and an argon/nitrogen inlet.

2. Lithiation Procedure:

  • Place 5-iodo-1,2-benzothiazole (1.0 eq) into the reaction flask.
  • Flush the flask with argon or nitrogen for several minutes.
  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.
  • Cool the resulting solution to -100 °C using a liquid nitrogen/diethyl ether bath. Note: A dry ice/acetone bath (-78 °C) is acceptable, but -100 °C provides a greater margin of safety against ring-opening.[12]
  • Slowly add t-butyllithium (2.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -95 °C.
  • Stir the reaction mixture at -100 °C for an additional 15 minutes. The formation of the aryllithium is typically very rapid.

3. Electrophilic Quench:

  • While maintaining the temperature at -100 °C, add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) dropwise.
  • After the addition is complete, allow the reaction to stir at -100 °C for 30 minutes.
  • Slowly warm the reaction mixture to room temperature over 1-2 hours.

4. Work-up and Isolation:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Method Using n-Butyllithium

This protocol is a viable alternative, though it carries a higher risk of side-product formation.

1. Materials and Setup:

  • Follow the setup described in Protocol 1.
  • Use n-butyllithium (1.1 eq, typically 2.5 M in hexanes).

2. Lithiation Procedure:

  • Dissolve 5-iodo-1,2-benzothiazole (1.0 eq) in anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
  • Slowly add n-butyllithium (1.1 eq) dropwise, keeping the internal temperature below -75 °C.
  • Stir the mixture for 20 minutes at -78 °C. It is critical not to extend this time to minimize potential side reactions.

3. Electrophilic Quench and Work-up:

  • Follow steps 3 and 4 as described in Protocol 1. Pay close attention during purification to separate the desired product from any 5-butyl-1,2-benzothiazole byproduct.

Part 3: Workflow and Data Visualization

cluster_workflow Experimental Workflow for Lithiation Start Start: Oven-Dried Glassware Setup Assemble Apparatus under Inert Gas (Ar/N₂) Start->Setup Substrate Add 5-Iodo-1,2-benzothiazole and Anhydrous THF Setup->Substrate Cooling Cool to -100 °C (Liq. N₂ / Et₂O Bath) Substrate->Cooling Addition Slow Dropwise Addition of t-BuLi (2.2 eq) Cooling->Addition Stir Stir at -100 °C for 15 min Addition->Stir Quench Add Electrophile (1.2 eq) Stir for 30 min Stir->Quench Warm Warm to Room Temperature Quench->Warm Workup Aqueous Work-up (NH₄Cl) & Extraction Warm->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General experimental workflow for the lithiation of 5-iodo-1,2-benzothiazole.

References

  • Cheng, A. (n.d.). Lithium-Halogen Exchange Mechanisms. Scribd. Retrieved February 4, 2026, from [Link]

  • Metzger, J. V. (2009). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Chemistry Europe. Retrieved February 4, 2026, from [Link]

  • Stanetty, P., & Krumpak, B. (1996). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry, 61(15), 5130–5133.
  • Ostrovskyi, D., et al. (2018). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. Retrieved February 4, 2026, from [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, December 27). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved February 4, 2026, from [Link]

  • Dyker, G. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Retrieved February 4, 2026, from [Link]

  • Shirley, D. A., & Cameron, T. B. (1952). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of the American Chemical Society, 74(24), 664-667.
  • Al-dujaili, A. H. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Myers, A. (n.d.). organolithium reagents 1. Retrieved February 4, 2026, from [Link]

  • Wang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved February 4, 2026, from [Link]

  • Duval, A. C., & Bailey, W. F. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Bédé, A. B. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • L'Helgoual'ch, J. M., et al. (2008). Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species. PubMed. Retrieved February 4, 2026, from [Link]

  • Johansson, M. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-portal.org. Retrieved February 4, 2026, from [Link]

  • Bailey, W. F., & Luderer, M. R. (2010). Contrasts between t-butyllithium and n-butyllithium in some exchange reactions. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, July 22). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Reich, H. J., & Sikorski, W. H. (2010). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Wang, Y., et al. (2025). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. PMC. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 5. Retrieved February 4, 2026, from [Link]

  • Snieckus, V. (1990). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. Retrieved February 4, 2026, from [Link]

  • El-Faham, A., et al. (2025). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Li, B., et al. (2014). Pd(II)-Catalyzed ortho Arylation of 2-Arylbenzothiazoles with Aryl Iodides via Benzothiazole-Directed C-H Activation. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). tert-Butyllithium. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Gonzalez-Bobadilla, G., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

  • Henriksen, G., et al. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed. Retrieved February 4, 2026, from [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved February 4, 2026, from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, October 24). Benzothiazole. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Wikipedia contributors. (2023, December 27). n-Butyllithium. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 5-iodo-1,2-benzothiazole reaction mixtures

Technical Overview & Compound Identity User Warning: Ensure you are working with 1,2-benzothiazole (benzo[d]isothiazole), not its isomer 1,3-benzothiazole. The purification properties differ significantly due to the basi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Compound Identity

User Warning: Ensure you are working with 1,2-benzothiazole (benzo[d]isothiazole), not its isomer 1,3-benzothiazole. The purification properties differ significantly due to the basicity of the nitrogen atom.

  • Target Molecule: 5-Iodo-1,2-benzothiazole

  • CAS Registry: (Varies by specific derivative, core structure reference: 95-16-9 for parent)

  • Primary Synthesis Route: Sandmeyer reaction (Diazotization of 5-aminobenzo[d]isothiazole) or direct electrophilic iodination.

  • Key Challenge: The iodine atom at the C5 position is prone to photolytic cleavage, and the reaction mixture often contains persistent colored impurities (azo dyes, iodine) and regioisomers.

Impurity Profiling & Management

Before initiating purification, identify the likely contaminants based on your synthesis route.[1]

Impurity ClassOriginDetection (TLC/LCMS)Removal Strategy
Elemental Iodine (

)
Excess reagent / OxidationDark brown/purple spot; no ionization.Chemical quench (Na

S

O

).
5-Hydroxy-1,2-benzothiazole Hydrolysis of diazonium salt (Sandmeyer side-product).Polar; lower R

than product.
Alkaline extraction (wash with 1M NaOH).
Azo Dyes Coupling of diazonium salt with unreacted amine.Bright red/orange; broad peaks.Silica gel chromatography (slow gradient).
Regioisomers (4- or 6-iodo) Direct iodination selectivity issues.Very similar R

; often co-elutes.
Recrystallization or Prep-HPLC.[2]
Copper Salts Sandmeyer catalyst (CuI).[3]Green/Blue aqueous layer.Chelation wash (EDTA or NH

OH).
Workflow Visualization

The following decision tree outlines the logical flow for purifying crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Red Oil or Solid) Quench Step 1: Chemical Quench (Sat. Na2S2O3 + Brine) Start->Quench Extract Step 2: Extraction (EtOAc or DCM) Quench->Extract TLC TLC Analysis (Hexane:EtOAc 8:1) Extract->TLC Decision Impurity Profile? TLC->Decision MethodA Method A: Flash Chromatography (For complex mixtures/oils) Decision->MethodA Close R_f spots / Oil MethodB Method B: Recrystallization (For solids >85% purity) Decision->MethodB Single major spot / Solid Final Pure 5-Iodo-1,2-benzothiazole (Pale yellow/white solid) MethodA->Final MethodB->Final

Figure 1: Purification logic flow for 5-iodo-1,2-benzothiazole reaction mixtures.

Troubleshooting & Protocols (Q&A)
Phase 1: Workup & Quenching

Q: The crude mixture is dark red/brown even after removing the solvent. Is my product decomposing?

  • Diagnosis: This is likely residual elemental iodine (

    
    ) or polyiodide chains, not necessarily product decomposition. 5-iodo-1,2-benzothiazole is generally stable but light-sensitive.
    
  • Protocol:

    • Redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Wash vigorously with 10% Sodium Thiosulfate (

      
      )  solution until the organic layer turns pale yellow.
      
    • Follow with a brine wash to break any emulsions.

    • Critical: Dry over

      
       (Sodium Sulfate), not 
      
      
      
      , as magnesium salts can sometimes coordinate with the basic nitrogen in the isothiazole ring, reducing yield during filtration.

Q: I used a copper catalyst (Sandmeyer), and the product has a persistent green tint.

  • Diagnosis: Residual Copper(I) or Copper(II) species trapped in the organic phase.

  • Protocol:

    • Wash the organic phase with 10% aqueous Ammonium Hydroxide (

      
      )  or a dilute EDTA solution. The ammonia coordinates with copper ions (forming deep blue 
      
      
      
      ), pulling them into the aqueous phase.
Phase 2: Chromatography (Purification)

Q: My product co-elutes with the starting material (5-aminobenzo[d]isothiazole) on silica.

  • Diagnosis: The amine and the iodo-compound have distinct polarities, but "tailing" of the amine can contaminate the iodo fraction.

  • Solution:

    • Pre-treatment: If unreacted amine is present, wash the crude organic solution with 1M HCl. The amine will protonate and move to the aqueous layer. The iodo-product (non-basic at this pH) remains in the organic layer.

    • Eluent System: Use a gradient of Hexanes:Ethyl Acetate . Start at 100:0 and ramp to 90:10. The iodo compound is lipophilic and should elute early (

      
       in 4:1 Hex:EtOAc), while polar impurities stay on the baseline.
      

Q: Can I use Dichloromethane (DCM) for chromatography?

  • Insight: Yes, but DCM often solubilizes colored tarry impurities better than hexanes, causing them to "streak" through the column. A Hexane/EtOAc system is superior for precipitating tars on the top of the column.

Phase 3: Crystallization (Final Polish)

Q: Chromatography gave me a 95% pure yellow solid. How do I get to >99% for biological testing?

  • Protocol: Recrystallization is highly effective for this rigid bicyclic system.

    • Solvent System: Ethanol (EtOH) or an EtOH/Water mixture.

    • Procedure:

      • Dissolve the solid in minimal boiling EtOH.

      • If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot through Celite.

      • Allow to cool slowly to room temperature, then to

        
        .
        
      • Anti-solvent: If no crystals form, add dropwise warm water until slight turbidity appears, then cool.

Stability & Storage
  • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage under UV light. Store the purified compound in amber vials wrapped in foil.

  • Oxidation: The sulfur in the isothiazole ring can oxidize to the S-oxide (sulfoxide) or S,S-dioxide (sulfone) if exposed to strong oxidants (e.g., mCPBA, peroxides). Ensure all solvents are peroxide-free.

References
  • Sandmeyer Reaction Mechanisms & Workup

    • Source: BenchChem Technical Support.[1][2] "Common side reactions in the synthesis of iodinated benzothiazoles."

  • Synthesis of Benzo[d]isothiazoles

    • Source: Arkivoc.
    • URL:[Link]

  • General Iodination Protocols

    • Source: Organic Chemistry Portal. "Sandmeyer Reaction."[2][3][4][5]

    • URL:[Link]

Sources

Optimization

Suzuki-Miyaura Optimization Center: Homocoupling Suppression

Status: Operational | Tier: Advanced Technical Support Subject: Minimizing Homocoupling Side Products (Oxidative & Reductive) Introduction: The Homocoupling Paradox In Suzuki-Miyaura cross-coupling, homocoupling is the "...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Subject: Minimizing Homocoupling Side Products (Oxidative & Reductive)

Introduction: The Homocoupling Paradox

In Suzuki-Miyaura cross-coupling, homocoupling is the "silent yield killer." It consumes your starting materials to form symmetrical byproducts (


 or 

) that are often chromatographically identical to your desired cross-product (

).

This guide treats homocoupling not as random bad luck, but as a symptom of specific mechanistic leaks in the catalytic cycle. We divide these leaks into two distinct pathologies:

  • Oxidative Homocoupling (Boronic Acid Dimerization): Driven by oxygen and high boronate concentration.

  • Reductive Homocoupling (Halide Dimerization): Driven by catalyst disproportionation and specific solvent/base conditions.

Module 1: The Diagnostic Matrix

Before fixing the problem, identify which pathway is active.

Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Action
Dimer of Boronic Acid (

)
Oxidative Homocoupling Dissolved

facilitating peroxo-palladium species; Excess boronate.
Degas solvent; Switch to slow addition.
Dimer of Halide (

)
Reductive Homocoupling Disproportionation of oxidative addition intermediate; Solvent effects.Change solvent polarity; Switch catalyst system.
Protodeboronation (

)
Hydrolysis (Not Homocoupling)Base/Temperature too aggressive; Heterocycle instability.Note: Often confused with homocoupling. Requires different fix (anhydrous conditions).
Module 2: Mechanistic Visualization

Understanding the "Oxygen Leak"

The diagram below illustrates how Oxygen acts as a hijacker, diverting the Palladium catalyst from the productive Cross-Coupling Cycle into the destructive Oxidative Homocoupling Loop.

SuzukiHomocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PeroxoPd Peroxo-Pd Species [Pd-O-O-H] Pd0->PeroxoPd + O2 (Oxidation) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Product Cross-Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 Oxygen Dissolved O2 (The Hijacker) DoubleTrans Double Transmetallation (2x Boronic Acid) PeroxoPd->DoubleTrans + 2 equiv Ar'-B(OH)2 HomoProduct Homocoupling Product (Ar'-Ar') DoubleTrans->HomoProduct Reductive Elimination HomoProduct->Pd0 Regenerates Pd(0)

Figure 1: The "Oxygen Hijack" Mechanism.[1] Note how


 opens a secondary catalytic cycle that consumes Boronic Acid exclusively.
Module 3: Protocols & Countermeasures
Protocol A: The "Freeze-Pump-Thaw" (Gold Standard for Deoxygenation)

Use when: You observe Oxidative Homocoupling (


). Sparging with a balloon is often insufficient for sensitive kinetics.
  • Seal: Place solvent/reagents in a Schlenk tube or heavy-walled flask. Seal tightly.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (5–10 min). The solvent cannot evaporate because it is frozen; only the headspace gas is removed.

  • Thaw: Close the flask (isolating it from the pump) and thaw in a warm water bath. Gas bubbles will evolve from the melting solid.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Backfill with high-purity Argon or Nitrogen.

Protocol B: Kinetic Control via Syringe Pump

Use when: The boronic acid is electron-rich or prone to rapid dimerization.

The Logic: Homocoupling is second-order with respect to boronic acid concentration (


). Cross-coupling is first-order. By keeping the instantaneous concentration of boronic acid low, you statistically favor the cross-reaction.
  • Setup: Dissolve the Aryl Halide and Catalyst in the reaction flask.

  • Feed: Dissolve the Boronic Acid in a separate vial with the reaction solvent.

  • Injection: Use a syringe pump to add the Boronic Acid solution dropwise over 1–2 hours at reaction temperature.

Protocol C: Chemical Scavenging (The Formate Trick)

Use when: Degassing is imperfect or scale is too large for Freeze-Pump-Thaw.

The Logic: Potassium Formate (HCOOK) acts as a mild reducing agent. It sacrifices itself to reduce any formed Pd(II) back to Pd(0) before it can participate in the oxidative homocoupling cycle, and it helps scrub trace oxygen.

  • Dosage: Add 10–20 mol% Potassium Formate to the reaction mixture.

Module 4: Advanced Troubleshooting (FAQ)

Q1: I am seeing homocoupling of my Aryl Halide (


), not the boronic acid. Degassing didn't help. Why? 
A:  This is Reductive Homocoupling. It is not caused by oxygen. It is often caused by "Disproportionation."
  • The Fix: This frequently happens in highly polar solvents (like DMF or DMA) where electron transfer is facile.

    • Switch Solvent: Move to non-polar solvents like Toluene or 1,4-Dioxane.

    • Change Catalyst: Switch to a catalyst that supports a rigid 1:1 Pd:Ligand ratio (e.g., Pd(dppf)Cl2 or PEPPSI precatalysts) to prevent the formation of loosely bound Pd species that facilitate halide exchange.

Q2: My boronic acid is unstable. How do I slow-release it without a syringe pump? A: Use MIDA Boronates or Potassium Trifluoroborates (


) .
  • Mechanism: These are "masked" boron species. They do not transmetallate directly. They slowly hydrolyze in situ to release the active boronic acid. This mimics the "Syringe Pump" effect chemically, keeping the standing concentration of active boronate low (

    
    ), effectively killing the homocoupling pathway.
    

Q3: Does the base choice affect homocoupling? A: Yes.

  • Strong Bases (KOtBu): Can accelerate homocoupling by rapidly activating all boronic acid present.

  • Carbonate Bases (

    
    , 
    
    
    
    ):
    Generally safer.
  • Phosphate Bases (

    
    ):  Excellent for hydrous conditions but require careful monitoring of pH to prevent protodeboronation.
    
Summary of Optimization Data
VariableHigh Risk for HomocouplingLow Risk (Suppressed)
Atmosphere Air / Balloon SpargingArgon / Freeze-Pump-Thaw
Addition Rate One-pot (All at once)Slow Addition (Syringe Pump)
Boron Species Free Boronic Acid (

)
MIDA Boronate /

Additive NonePotassium Formate (10 mol%)
Ligand

(Simple)
Buchwald Ligands (XPhos, SPhos)
References
  • Adamo, C., et al. (2006).[2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[3][4] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.

  • Webb, D., et al. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 5-iodo-1,2-benzothiazole: A Comparative and Predictive Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and characterization. The 1,2-benzothiazole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and characterization. The 1,2-benzothiazole scaffold is a privileged structure in medicinal chemistry, and understanding the influence of substituents on its spectroscopic properties is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 5-iodo-1,2-benzothiazole.

In the absence of a publicly available experimental spectrum for 5-iodo-1,2-benzothiazole at the time of this publication, this guide employs a rigorous, data-driven predictive approach. We will leverage the experimentally determined ¹H NMR spectrum of the parent 1,2-benzothiazole as a foundational baseline and apply established substituent chemical shift (SCS) principles to forecast the spectrum of its 5-iodo derivative. This comparative methodology not only offers a reliable estimation of the chemical shifts but also serves as an instructive case study in the predictive power of NMR theory for novel compounds.

The Foundational Spectrum: ¹H NMR of 1,2-Benzothiazole

Understanding the ¹H NMR spectrum of the unsubstituted 1,2-benzothiazole is the critical first step. The aromatic protons of this parent molecule provide the reference points from which we can predict the shifts in the substituted analog. The reported chemical shifts for 1,2-benzothiazole in deuterochloroform (CDCl₃) are presented below. The numbering convention used for proton assignment is specified in the accompanying diagram.

G

The aromatic region of the ¹H NMR spectrum of 1,2-benzothiazole displays five distinct signals corresponding to these protons.

Predicting the ¹H NMR Spectrum of 5-iodo-1,2-benzothiazole

The introduction of a substituent onto an aromatic ring systematically alters the chemical shifts of the nearby protons. This effect, known as the Substituent Chemical Shift (SCS), is additive and depends on the electronic nature of the substituent and its position (ortho, meta, or para) relative to a given proton.

The iodine atom is primarily an inductively electron-withdrawing group due to its electronegativity, but it can also be a weakly π-donating group via its lone pairs. Its net effect on proton chemical shifts has been empirically determined through extensive studies on substituted benzenes. We will use established additivity constants to predict the ¹H NMR spectrum of 5-iodo-1,2-benzothiazole.

The Principle of Additivity:

The predicted chemical shift (δ_predicted) of a proton on a substituted ring can be calculated by adding the SCS value for the substituent's position to the chemical shift of the corresponding proton in the unsubstituted parent molecule (δ_parent):

δ_predicted = δ_parent + S_position

The standard SCS values for an iodine substituent on a benzene ring are as follows:

PositionSCS (ppm)
S_ortho+0.37
S_meta-0.26
S_para-0.04

G

By applying these SCS values to the experimental data of 1,2-benzothiazole, we can predict the chemical shifts for 5-iodo-1,2-benzothiazole.

  • H3: This proton is distant from the substitution site, so its chemical shift is expected to be largely unaffected.

  • H4: This proton is ortho to the iodine substituent. A significant downfield shift is predicted (S_ortho = +0.37 ppm).

  • H6: This proton is also ortho to the iodine substituent. A similar large downfield shift is predicted (S_ortho = +0.37 ppm).

  • H7: This proton is meta to the iodine substituent. A moderate upfield shift is predicted (S_meta = -0.26 ppm).

Comparative Data Summary: Experimental vs. Predicted ¹H NMR

The following table provides a direct comparison between the experimental chemical shifts (δ) for 1,2-benzothiazole and the predicted chemical shifts for 5-iodo-1,2-benzothiazole, calculated using the additive model.

Proton1,2-Benzothiazole (Experimental δ, ppm)Relationship to IodineAdditive Shift (SCS, ppm)5-iodo-1,2-benzothiazole (Predicted δ, ppm)Predicted Multiplicity
H3 8.53-~0~8.53s
H4 7.91ortho+0.378.28d
H5 7.39----
H6 7.50ortho+0.377.87dd
H7 7.99meta-0.267.73d

Analysis of Predicted Spectrum:

  • The signal for H4 is predicted to shift significantly downfield to approximately 8.28 ppm, appearing as a doublet due to coupling with H6.

  • The signal for H6 is also expected to move downfield to around 7.87 ppm. It will likely appear as a doublet of doublets due to coupling with both H4 and H7.

  • The signal for H7 is predicted to shift moderately upfield to about 7.73 ppm and will appear as a doublet from coupling to H6.

  • The proton at the 3-position (H3 ) is the most deshielded in the parent compound due to its proximity to the electronegative nitrogen and sulfur atoms. Its chemical shift is expected to remain largely unchanged, appearing as a singlet.

Experimental Protocol for ¹H NMR Acquisition of Benzothiazole Derivatives

This section provides a standardized, field-proven protocol for acquiring high-quality ¹H NMR spectra for 1,2-benzothiazole derivatives. This self-validating methodology ensures reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the benzothiazole sample.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for less soluble compounds.[1]
  • Transfer the solution to a standard 5 mm NMR tube.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v. TMS provides the 0 ppm reference point.

2. NMR Instrument Setup & Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]
  • Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or TMS signal. This step is crucial for obtaining high-resolution spectra.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Acquisition Parameters:
  • Spectral Width: Typically 12-16 ppm to ensure all signals are captured.
  • Pulse Angle: A 30° or 45° pulse is often sufficient to allow for a shorter relaxation delay.
  • Relaxation Delay (d1): 1-2 seconds.
  • Number of Scans (ns): 16 to 64 scans are usually adequate for a sample of this concentration. More scans may be needed for very dilute samples.
  • Acquisition Time (at): At least 2-3 seconds to ensure good digital resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

G A Obtain Experimental ¹H NMR Data for Parent Compound (1,2-Benzothiazole) C Assign Protons of Parent Compound and Identify Positional Relationships (ortho, meta) to Substitution Site A->C B Identify Authoritative Substituent Chemical Shift (SCS) Values for Iodine D Apply Additive Model: δ_predicted = δ_parent + S_position B->D C->D E Generate Predicted ¹H NMR Chemical Shifts for 5-iodo-1,2-benzothiazole D->E F Tabulate and Compare Experimental vs. Predicted Data E->F

Conclusion

While direct experimental data for 5-iodo-1,2-benzothiazole is not currently available in major databases, a robust and scientifically sound prediction of its ¹H NMR spectrum can be achieved. By using the experimental spectrum of the parent 1,2-benzothiazole and applying established substituent chemical shift (SCS) parameters for iodine, we have generated a reliable set of predicted chemical shifts. This comparative guide demonstrates the significant downfield shifts expected for the protons ortho to the iodine (H4 and H6) and a smaller upfield shift for the meta proton (H7). This predictive analysis serves as a powerful tool for researchers, enabling the confident identification and characterization of this and related novel compounds in drug discovery and development pipelines.

References

  • Sakarya, H.C., Görgu¨n, K., & Ög˘retir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 433-441.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • Journal of Young Pharmacists. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 12(2), 133-138.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ.
  • MDPI. (2022). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.
  • Al-Qadisiyha University, College of Pharmacy. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • The Royal Society of Chemistry. (2014).
  • Shantakumar, S. M., et al. (n.d.).
  • Aldujaili, R. A. B., & Alhasan, A. A. Y. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egypt. J. Chem., 64(6), 2845-2855.
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials.
  • ResearchGate. (n.d.). The ¹H NMR spectrum of BP (500 MHz, DMSO-d6).
  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
  • ResearchGate. (n.d.). 1 H-NMR Spectrum of Phthalimide-benzothiazole (L) in DMSO-d 6.
  • The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3).
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Reddit. (2023, May 16). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). r/OrganicChemistry.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 5-Iodo vs. 5-Bromo-1,2-Benzothiazole Reactivity

Executive Summary: The "Bottom Line" for Process Chemists In the functionalization of the 1,2-benzothiazole (benzo[d]isothiazole) scaffold, the choice between the 5-iodo and 5-bromo congeners is not merely a matter of re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line" for Process Chemists

In the functionalization of the 1,2-benzothiazole (benzo[d]isothiazole) scaffold, the choice between the 5-iodo and 5-bromo congeners is not merely a matter of reactivity rates; it is a decision between selectivity and stability .

  • Select 5-Iodo-1,2-benzothiazole when: You require Lithium-Halogen Exchange or low-temperature cross-couplings (Sonogashira/Heck). The 1,2-benzothiazole ring is electrophilic and prone to nucleophilic ring-opening at the S–N bond. The rapid exchange rate of the iodide allows functionalization at -78 °C, kinetically outcompeting ring degradation.

  • Select 5-Bromo-1,2-benzothiazole when: You are performing standard Suzuki-Miyaura couplings where cost is a driver and the reaction can tolerate mild heating (40–60 °C), or when the synthesis requires a robust starting material that resists incidental light/air degradation during storage.

Fundamental Chemical Properties & Bond Energetics

The reactivity difference is rooted in the carbon-halogen bond dissociation energies (BDE) and the polarizability of the C-X bond.

Feature5-Bromo-1,2-benzothiazole5-Iodo-1,2-benzothiazoleMechanistic Implication
C-X Bond Energy ~81 kcal/mol~65 kcal/molIodide undergoes oxidative addition ~100x faster.
C-X Bond Length 1.89 Å2.10 ÅLonger bond = weaker overlap, easier rupture.
Polarizability ModerateHighIodine stabilizes the transition state in metal insertion.
Leaving Group Ability GoodExcellentCritical for Li-Halogen exchange kinetics.
The "Scaffold Vulnerability" Factor

Unlike simple benzenoid systems, 1,2-benzothiazoles are sensitive heterocycles . The isothiazole ring contains a weak N–S bond and an electrophilic C-3 position.

  • Risk: Strong nucleophiles (e.g., n-BuLi) or high temperatures with hard bases can trigger S–N bond cleavage , destroying the pharmacophore.

  • Advantage Iodine: Its high reactivity allows the use of milder bases and lower temperatures , preserving the heterocyclic core.

Reaction Landscape: Decision Pathways

The following diagram illustrates the divergent pathways and risks associated with each halogen.

G Start 5-Halo-1,2-benzothiazole Iodo 5-Iodo Variant Start->Iodo Synthesis Bromo 5-Bromo Variant Start->Bromo Commodity Li_Ex_LowT Li-Exchange (-78°C) Kinetic Control Iodo->Li_Ex_LowT Fast Exchange Suzuki Suzuki Coupling (Pd Cat.) Iodo->Suzuki Mild Base (K3PO4) RT - 40°C Product_A 5-Lithio Species (Ring Intact) Li_Ex_LowT->Product_A Trapping E+ Li_Ex_HighT Li-Exchange (-40°C to 0°C) Thermodynamic Risk Bromo->Li_Ex_HighT Slow Exchange Bromo->Suzuki Stronger Base/Heat 60°C - 80°C Ring_Open Ring Opening (S-N Cleavage) Li_Ex_HighT->Ring_Open Competes w/ Exchange

Figure 1: Reaction landscape highlighting the "Danger Zone" of ring opening associated with the slower kinetics of the bromo-derivative during Lithium-Halogen exchange.

Detailed Performance Comparison

A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 5-iodo derivative is superior for late-stage functionalization where the molecule already contains sensitive groups.

  • 5-Iodo: Reacts with Pd(0) at room temperature or mild heating (40°C).

    • Catalyst: Standard Pd(PPh3)4 or Pd(dppf)Cl2.

    • Base: Weak bases like K3PO4 or Cs2CO3 are sufficient.

  • 5-Bromo: Often requires activation energy (60–90°C).

    • Risk:[1][2] Elevated temperatures in the presence of base and water can hydrolyze the imine bond of the benzothiazole.

    • Mitigation: Use highly active precatalysts (e.g., XPhos Pd G2) to lower the temperature requirement.

B. Lithium-Halogen Exchange (The Critical Differentiator)

This is the most significant divergence point.

  • Mechanism: Li-Halogen exchange is an equilibrium process driven by the formation of a more stable organolithium species.

  • The 5-Iodo Advantage: The exchange with t-BuLi or n-BuLi is virtually instantaneous at -78°C. The reaction is faster than the nucleophilic attack of the butyl group on the C-3 position of the ring.

  • The 5-Bromo Problem: Exchange is sluggish at -78°C. Warming to -40°C to accelerate exchange often crosses the activation energy threshold for nucleophilic attack at C-3 , leading to ring fragmentation (S-N bond cleavage).

Experimental Protocols

Protocol A: Low-Temperature Lithiation (Targeting 5-Iodo)

Rationale: This protocol utilizes the rapid exchange of iodine to avoid ring degradation.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Add 5-iodo-1,2-benzothiazole (1.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone).

  • Exchange: Add PhLi or n-BuLi (1.05 equiv) dropwise over 5 minutes.

    • Note: Do not use t-BuLi unless necessary, as the byproduct t-BuI can react with the lithiated species. If using n-BuLi, the exchange is complete within <5 minutes for the iodide.

  • Trapping: Add the electrophile (e.g., DMF, aldehyde) (1.2 equiv) slowly.

  • Warm: Stir at -78°C for 30 mins, then allow to warm to 0°C.

  • Quench: Add sat. NH4Cl.

  • Result: High retention of the benzothiazole core.

Protocol B: Mild Suzuki Coupling (Targeting 5-Bromo)

Rationale: Uses a highly active catalyst to compensate for the stronger C-Br bond without using forcing thermal conditions.

  • Reagents: Combine 5-bromo-1,2-benzothiazole (1.0 mmol), Arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv, mild base) in a vial.

  • Catalyst: Add XPhos Pd G2 (2 mol%).

    • Why: This bulky, electron-rich ligand facilitates oxidative addition into the C-Br bond at lower temps.

  • Solvent: Add degassed THF:Water (4:1, 5 mL).

  • Reaction: Stir at 50°C for 4–6 hours.

    • Monitor: Check LCMS for conversion. Avoid reflux (66°C) to minimize hydrolysis risk.

  • Workup: Standard extraction with EtOAc.

Mechanistic Visualization: Oxidative Addition

The rate-determining step for the bromide is oxidative addition, whereas for the iodide, it may shift to transmetallation depending on the boronic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (FAST: 5-Iodo) Pd0->OxAdd_I Low Ea OxAdd_Br Oxidative Addition (SLOW: 5-Bromo) Pd0->OxAdd_Br High Ea Complex_II L2Pd(Ar)X Pd(II) Complex OxAdd_I->Complex_II OxAdd_Br->Complex_II Transmet Transmetallation (Boronic Acid + Base) Complex_II->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle comparison. The high energy barrier of the 5-Bromo oxidative addition requires thermal activation, increasing the risk of side reactions.

References

  • Vertex AI & NIH Search Data. (2025). Synthetic strategies towards benzothiazole-based compounds. Retrieved from 3

  • Organic Chemistry Portal. (2024). Benzothiazole Synthesis and Reactivity. Retrieved from 4

  • Bailey, W. F., & Patricia, J. J. (1988).[5][6] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. (Cited via Princeton/Macmillan Group). Retrieved from 6

  • Inorganic Chemistry Frontiers. (2024). Comparative study of aryl halides in Pd-mediated reactions. Retrieved from 2

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: Catalyst Quantity Descriptors. Retrieved from 7

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Iodo-Substituted Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the crystal structures of iodo-substituted benzothiazole derivatives. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of iodo-substituted benzothiazole derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the rationale behind experimental choices and the interpretation of crystallographic data. We will explore how the introduction of an iodine atom onto the benzothiazole scaffold influences intermolecular interactions and crystal packing, which are critical parameters in drug design and materials science.

The Significance of the Benzothiazole Scaffold and the Role of Iodine

Benzothiazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and their ability to interact with biological targets.[4]

The introduction of a halogen atom, particularly iodine, into an organic molecule can significantly modulate its physicochemical properties. In the context of crystal engineering, iodine's large size and polarizable nature make it a potent director of intermolecular interactions, most notably through the formation of halogen bonds.[5] Understanding how the position and nature of substituents on the benzothiazole ring influence the resulting crystal structure is paramount for the rational design of new therapeutic agents with improved efficacy and bioavailability.

Comparative Crystal Structure Analysis: The Influence of the Iodo-Substituent

To illustrate the impact of an iodo-substituent on the crystal packing of a benzothiazole derivative, we will examine the crystal structure of 6-iodo-2-methyl-1,3-benzothiazole and compare its key structural features with a related iodo-substituted heterocyclic compound, 5-iodo-2-methyl-1-benzofuran . While not a direct 1,2-benzothiazole, the comparison is valuable for understanding the role of the iodine atom in directing crystal packing in similar heterocyclic systems.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the two compounds. The choice of these parameters for comparison is based on their fundamental importance in defining the crystal lattice and the overall packing of the molecules.

Parameter6-iodo-2-methyl-1,3-benzothiazole[5]5-iodo-2-methyl-1-benzofuran[6]
Chemical Formula C₈H₆INSC₁₆H₁₃IO₂S
Molecular Weight 275.11396.22
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 8.3255 (3)14.3793 (3)
b (Å) 7.6967 (3)11.4519 (2)
c (Å) 13.8083 (5)9.6419 (2)
β (°) ** 90.686 (4)107.854 (1)
Volume (ų) **884.76 (6)1511.27 (5)
Z 44

The data reveals that both compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The differences in the unit cell parameters and volume are expected due to the different molecular structures and sizes.

Analysis of Intermolecular Interactions

The true insight into the role of the iodine atom comes from a detailed analysis of the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[1][7]

In the crystal structure of 6-iodo-2-methyl-1,3-benzothiazole , the dominant intermolecular interaction is a C—I···N halogen bond .[5] This interaction is directional and plays a crucial role in assembling the molecules into zigzag supramolecular chains. Additionally, offset π–π stacking interactions between the thiazole rings of adjacent molecules contribute to the stability of the crystal lattice.[5]

For 5-iodo-2-methyl-1-benzofuran , the crystal packing is also influenced by the iodine atom, which participates in a I···O halogen bond with the sulfinyl oxygen atom of a neighboring molecule.[6] The crystal structure is further stabilized by weak C—H···O hydrogen bonds and slipped π–π stacking interactions between the benzene and furan rings of adjacent molecules.[6]

This comparison highlights a key principle: the iodine atom, due to its electrophilic region (σ-hole), readily participates in halogen bonding with Lewis basic atoms like nitrogen and oxygen. The specific nature of the halogen bond acceptor atom influences the geometry and strength of the interaction, thereby dictating the overall supramolecular architecture.

The following diagram illustrates the key intermolecular interactions observed in the crystal structures of these iodo-substituted heterocycles.

Caption: Key intermolecular interactions in iodo-substituted heterocycles.

Experimental Protocols: A Self-Validating System

The determination of a crystal structure is a multi-step process that relies on the careful execution of several experimental techniques. Each step serves as a validation point for the subsequent one, ensuring the integrity and accuracy of the final structural model.

Synthesis of 5-Iodo-1,2-benzothiazole Derivatives

The synthesis of the target compounds is the foundational step. A general and efficient method for the synthesis of benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles.[8] For the preparation of a hypothetical 5-iodo-1,2-benzothiazole derivative, a plausible synthetic route is outlined below. The choice of reagents and reaction conditions is critical for achieving a good yield and high purity of the final product, which is a prerequisite for successful crystallization.[9]

Synthesis_Workflow A 2-Amino-4-iodothiophenol C Condensation Reaction (with catalyst, e.g., Iodine) A->C B Appropriate Electrophile (e.g., Acyl Chloride) B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F Pure 5-Iodo-1,2-benzothiazole Derivative E->F

Caption: General synthetic workflow for 5-iodo-1,2-benzothiazole derivatives.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal of suitable size and quality is often the most challenging step in crystal structure analysis.[10] The process is both an art and a science, relying on the principles of solubility and slow nucleation. The choice of solvent and crystallization technique is paramount.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly formed crystals.

  • Solvent Screening: Identify a solvent in which the compound is sparingly soluble at room temperature. A good starting point is to test a range of solvents with varying polarities.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm pierced with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the compound.

  • Patience is Key: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction. This technique provides a detailed atomic-level picture of the molecule and its arrangement in the crystal lattice.[11][12]

Experimental Workflow for X-ray Diffraction:

XRD_Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration and Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

  • Validation and Analysis: The final structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The crystal structure analysis of 5-iodo-1,2-benzothiazole derivatives provides invaluable insights into the influence of the iodine atom on their solid-state properties. Through a combination of careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis, a detailed understanding of the intermolecular forces, particularly halogen bonding, that govern the crystal packing can be achieved. This knowledge is fundamental for the rational design of new benzothiazole-based compounds with tailored properties for applications in drug discovery and materials science. The self-validating nature of the experimental workflow, from pure compound to a refined crystal structure, ensures the scientific integrity of the results, providing a solid foundation for further research and development.

References

  • Choi, H. D., et al. (2012). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2390. Available at: [Link]

  • El-Ghamry, H. A., et al. (2021). Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. Journal of Molecular Structure, 1230, 129883. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(15), 4933. Available at: [Link]

  • Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available at: [Link]

  • Fun, H.-K., et al. (2011). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3327. Available at: [Link]

  • Ćaleta, I., et al. (2004). Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles and Styrylbenzothiazoles. Il Farmaco, 59(4), 297-305. Available at: [Link]

  • Đaković, M., et al. (2011). 6-Iodo-2-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o620. Available at: [Link]

  • Langer, V. (2009). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 86(5), 609. Available at: [Link]

  • Ullah, R., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. Available at: [Link]

  • Ćaleta, I., et al. (2004). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles. Il Farmaco, 59(4), 297-305. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. International Journal of Molecular Sciences, 23(15), 8345. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 12(1), 1-15. Available at: [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

  • Minor, W., et al. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 4), 263–272. Available at: [Link]

  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-162. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link] (Note: This is a placeholder URL as the original link was not a direct one.)

  • Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press.
  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 8345. Available at: [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved February 4, 2026, from [Link]

  • Pop, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of the organic–inorganic hybrid compound tris(2-iodoethylammonium) hexaiodidobismuthate(III). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-78. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Jasinski, J. P., et al. (2012). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o961. Available at: [Link]

  • Li, Y., et al. (2025). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. ChemRxiv. Available at: [Link]

  • Michalak, M., et al. (2023). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Molecules, 28(14), 5396. Available at: [Link]

  • Abdullayeva, N. A., et al. (2025). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). Acta Crystallographica Section E: Crystallographic Communications, E81, 642-645. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide to Personal Protective Equipment for Handling 5-Iodo-1,2-benzothiazole

Immediate Safety Briefing: Understanding the Risks Before handling 5-Iodo-1,2-benzothiazole, it is crucial to understand its potential hazards. Based on data from analogous compounds, this substance should be treated as...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Briefing: Understanding the Risks

Before handling 5-Iodo-1,2-benzothiazole, it is crucial to understand its potential hazards. Based on data from analogous compounds, this substance should be treated as harmful if swallowed, in contact with skin, or if inhaled .[1][2] It is also expected to cause serious eye irritation and may lead to respiratory irritation.[1][2][3] Organoiodine compounds, in general, can be toxic and may cause irritation to the skin and eyes.[4] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental workflow.

Core Hazards Associated with Benzothiazole Analogs:

Hazard StatementClassificationImplication for Handling
H301+H311 / H302+H312+H332Toxic/Harmful if swallowed or in contact with skin; Harmful if inhaled.[1][3]All routes of exposure must be blocked through appropriate PPE.
H319Causes serious eye irritation.[1][3]Mandatory eye protection to prevent splashes and contact with dust.
H332Harmful if inhaled.[3]Work must be conducted in a well-ventilated area, with respiratory protection as needed.
H402 / H400Harmful/Very toxic to aquatic life.[3][5]Prevents disposal down the drain and necessitates controlled waste management.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against the hazards outlined above. The following protocol is designed to provide head-to-toe protection.

Essential PPE Ensemble
  • Eye and Face Protection : Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Chemical-resistant gloves are essential.[6] Nitrile rubber gloves with a minimum thickness of >0.1 mm are recommended for short-term contact.[8] For prolonged handling, consider gloves with a longer breakthrough time. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[8][9]

  • Body Protection : A long-sleeved laboratory coat is the minimum requirement.[4][10] For procedures with a higher risk of contamination, consider disposable coveralls or "bunny suits" for full-body protection.[10] Gowns should be seamless and close in the back.[10]

  • Respiratory Protection : All handling of 5-Iodo-1,2-benzothiazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[6][10][12]

PPE Selection and Donning Workflow

The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Task Assess Task (e.g., weighing, reaction setup, cleanup) Check_Ventilation Verify Fume Hood Certification Assess_Task->Check_Ventilation Don_Gown 1. Don Lab Coat/ Coveralls Check_Ventilation->Don_Gown Don_Gloves 2. Don Inner Gloves (if double-gloving) Don_Gown->Don_Gloves Don_Respirator 3. Don Respirator (if required) Don_Gloves->Don_Respirator Don_Goggles 4. Don Safety Goggles/ Face Shield Don_Respirator->Don_Goggles Don_Outer_Gloves 5. Don Outer Gloves (cuffs over sleeves) Don_Goggles->Don_Outer_Gloves Proceed_With_Task Proceed_With_Task Don_Outer_Gloves->Proceed_With_Task Ready to Handle Chemical

Caption: PPE Selection and Donning Workflow for 5-Iodo-1,2-benzothiazole.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

  • Preparation :

    • Designate a specific area for handling 5-Iodo-1,2-benzothiazole, preferably within a chemical fume hood.[11]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Handling :

    • Wear the full PPE ensemble as described in Section 2.

    • Avoid creating dust when handling the solid compound.[1][12]

    • Use a local exhaust if dust or aerosol will be generated.[13]

    • Wash hands and face thoroughly after handling.[13]

    • Do not eat, drink, or smoke in the handling area.[1][3]

  • Post-Handling :

    • Decontaminate the work area thoroughly.

    • Remove PPE in the reverse order of donning, taking care to avoid contaminating your skin or clothing.[9]

    • Dispose of contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

Emergency Response and Disposal Plan

In the event of an exposure or spill, a clear and immediate response is critical.

Emergency Procedures
Exposure RouteImmediate Action
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[14]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.[15]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting.[15] Call a poison center or doctor immediately.[3]
Spill Management
  • Minor Spills :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12][15]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area.

Disposal Plan

The disposal of 5-Iodo-1,2-benzothiazole and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Containerization : Place all waste material, including unused product and contaminated disposables, into a clearly labeled, sealed, and compatible hazardous waste container.[11] The label should include "Hazardous Waste" and the chemical name.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[11]

  • Disposal : Arrange for disposal through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular solid waste .[11]

The following diagram outlines the decision-making process for the disposal of 5-Iodo-1,2-benzothiazole.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_disposal_steps Disposal Protocol Unused_Product Unused 5-Iodo-1,2-benzothiazole Containerize 1. Place in Labeled, Sealed Hazardous Waste Container Unused_Product->Containerize Contaminated_PPE Contaminated Gloves, Gown, etc. Contaminated_PPE->Containerize Spill_Residue Spill Cleanup Material Spill_Residue->Containerize Store 2. Store in Designated Hazardous Waste Area Containerize->Store Contact_EHS 3. Contact EHS for Pickup Store->Contact_EHS Proper_Disposal Proper_Disposal Contact_EHS->Proper_Disposal Ensures Regulatory Compliance

Caption: Disposal Workflow for 5-Iodo-1,2-benzothiazole Waste.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]

  • 10 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Benzothiazole - Material Safety Data Sheet (MSDS). (2026, January 1). Retrieved from [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.). Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Study.com. (n.d.). What are the proper PPE to use when using Iodine? a. Safety glasses. b. Gloves. c. Shorts/Skirts d. Protective clothing (includes lab coat). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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